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Fexofenadine Impurity Analysis: Technical
Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals resolve issues with

co-eluting peaks during the analysis of Fexofenadine impurities.

Frequently Asked Questions (FAQs)
Q1: Which are the common impurities of Fexofenadine that might co-elute?

A1: The most commonly reported impurities for Fexofenadine hydrochloride include

Fexofenadine related compound A (keto-fexofenadine), related compound B (meta-isomer),

related compound C (methyl ester of fexofenadine), and related compound D (methyl ester of

keto-fexofenadine).[1][2] Additionally, forced degradation studies show that Fexofenadine can

degrade under oxidative, acidic, and basic conditions, potentially creating other impurities that

may interfere with the main peak or other known impurities.[3][4] The structural similarity

between Fexofenadine and its related compounds, particularly the meta-isomer (Impurity B),

makes them prone to co-elution.[4][5]

Q2: My chromatogram shows a shoulder on the main Fexofenadine peak. What is the likely

cause?
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A2: A shoulder on the Fexofenadine peak often indicates the presence of a closely eluting

impurity. Fexofenadine related compound B (the meta-isomer) is a critical impurity known to

elute very close to the main Fexofenadine peak.[4] Another possibility is an oxidative

degradation product, such as Fexofenadine N-oxide, which has been observed in stress

studies.[4] To confirm the identity of the co-eluting peak, a diode array detector (DAD) can be

used for peak purity analysis.[6] If the UV spectra across the peak are not identical, it confirms

the presence of a co-eluting compound.[6]

Q3: What are the typical starting HPLC conditions for Fexofenadine impurity analysis as per

pharmacopeial methods?

A3: Pharmacopeial methods, such as those in the USP, often serve as a starting point. A typical

method involves a reversed-phase C8 or C18 column, but phenyl-based columns (L11) are

also specified for separating Fexofenadine from its organic impurities, particularly Impurity A.[7]

[8]

A common isocratic method might use a mobile phase consisting of an acetonitrile and buffer

mixture. For example, one USP monograph method uses a mobile phase of Acetonitrile, Buffer,

and Triethylamine (350:650:3, v/v/v), where the buffer is a phosphate and perchlorate solution

adjusted to pH 2.0 with phosphoric acid.[7][9] Detection is typically performed at 220 nm.[7][9]

Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks observed during

Fexofenadine impurity analysis.

Problem: Poor resolution between Fexofenadine and a known impurity (e.g., Impurity B).

The following workflow provides a step-by-step process for troubleshooting and resolving the

co-elution issue.
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Troubleshooting Workflow for Co-eluting Peaks
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A logical workflow for troubleshooting poor peak resolution.
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Step 1: Mobile Phase Optimization
If system suitability parameters are met but resolution is poor, the first and often most effective

strategy is to alter the mobile phase composition to improve selectivity (α).[6][10]

Scenario 1.1: Adjusting Mobile Phase pH

Fexofenadine is a carboxylic acid, and its impurities may have different pKa values. Modifying

the mobile phase pH can change the ionization state of the analytes, altering their retention

and improving separation.[10]

Experimental Protocol: pH Modification

Baseline Method: Start with the initial method where co-elution is observed.

Identify pKa: Fexofenadine has a pKa of approximately 4.25.

pH Adjustment: Prepare mobile phase buffers at different pH values, for instance, pH 2.7 and

pH 3.7. A low pH (e.g., 2.7) ensures that the carboxylic acid group is fully protonated, which

can enhance retention on a C18 column.[1]

Analysis: Equilibrate the column with the new mobile phase and inject the sample.

Evaluation: Compare the chromatograms to see if the resolution between the critical pair has

improved.

Table 1: Effect of Mobile Phase pH on Resolution
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Parameter Method A (Initial, pH 5.25)
Method B (Optimized, pH
2.7)

Mobile Phase Acetonitrile:Phosphate Buffer
Methanol:Phosphate Buffer

with 1-octane sulphonic acid

pH 5.25 2.7

Fexofenadine RT (min) 8.5 10.7

Impurity B RT (min) 8.7 12.0

Resolution (Rs) 0.9 2.1

Note: Data is illustrative, based on principles described in cited literature.[1][11]

Scenario 1.2: Changing Organic Modifier

Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to

different solvent properties. Methanol is a protic solvent and can engage in different

intermolecular interactions with the analytes and stationary phase compared to the aprotic

acetonitrile.

Experimental Protocol: Organic Modifier Change

Baseline Method: Use the established method with Acetonitrile as the organic modifier.

Solvent Substitution: Prepare a new mobile phase where acetonitrile is replaced with

methanol, keeping the buffer and gradient/isocratic ratio the same.

Re-equilibration: Thoroughly flush the system and equilibrate the column with the new

methanol-based mobile phase.

Analysis & Evaluation: Inject the sample and compare the resolution of the critical pair to the

baseline method.

Step 2: Stationary Phase Selectivity
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If mobile phase optimization does not yield baseline separation, changing the column chemistry

is the next logical step.[6][12] Different stationary phases offer unique retention mechanisms.

Scenario 2.1: Switching from a C18 to a Phenyl-Hexyl Column

While C18 columns separate primarily based on hydrophobicity, Phenyl-Hexyl columns provide

alternative selectivity through π-π interactions with aromatic analytes like Fexofenadine and its

impurities. This can be highly effective for separating isomers.

Experimental Protocol: Changing Column Type

Install New Column: Replace the C18 column with a Phenyl-Hexyl column of similar

dimensions (e.g., 250 x 4.6 mm, 5 µm).[7]

Method Adaptation: Use the mobile phase conditions from the USP monograph for organic

impurities, which is designed for a phenyl-based (L11) column.[7][8]

System Equilibration: Equilibrate the new column until a stable baseline is achieved.

Analysis: Inject a system suitability solution containing Fexofenadine and the critical impurity

(e.g., Impurity A or B) to confirm resolution. The USP requires a resolution of no less than 10

between Fexofenadine and Impurity A.[7]

Table 2: Comparison of Stationary Phases for Fexofenadine/Impurity A Separation

Parameter
ZORBAX® SB-Phenyl (USP
Method)

Kinetex® Phenyl-Hexyl
(Alternative)

Stationary Phase Type L11 L11

Fexofenadine RT (min) ~6.0 ~7.5

Impurity A RT (min) ~7.5 ~9.5

Resolution (Rs) 11.2 12.5

Tailing Factor (Fex) 1.2 1.1

Source: Data adapted from Phenomenex application note AN-1178.[7]
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Step 3: Adjusting Temperature and Flow Rate
Fine-tuning the column temperature and mobile phase flow rate can be used to improve

resolution, although their effect is generally less pronounced than changing mobile phase or

stationary phase.[13]

Temperature: Increasing column temperature generally decreases retention times and can

improve peak efficiency (sharper peaks), but may also alter selectivity.[12][13] A good

starting point is often between 30-40°C.[9][13]

Flow Rate: Lowering the flow rate can increase peak retention and improve resolution by

allowing more time for interactions between the analytes and the stationary phase, but it will

also increase the analysis time.[10][13]

Parameter Influence on Resolution

Peak Resolution (Rs)

Selectivity (α) Efficiency (N)Retention (k)

Mobile Phase
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Relationship between key HPLC parameters and peak resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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